Tert-butyl (1S,2R,4R)-2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate
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Overview
Description
Tert-butyl (1S,2R,4R)-2-formyl-7-azabicyclo[221]heptane-7-carboxylate is a bicyclic compound that features a unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,2R,4R)-2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure is often synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled conditions.
Introduction of functional groups: The formyl and tert-butyl ester groups are introduced through subsequent functionalization reactions. For example, the formyl group can be added via formylation reactions using reagents such as formic acid or formyl chloride.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,2R,4R)-2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted esters or amides
Scientific Research Applications
Tert-butyl (1S,2R,4R)-2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl (1S,2R,4R)-2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. Additionally, the bicyclic structure may facilitate binding to specific receptors or active sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1R,2S,4S)-2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate
- Tert-butyl (1S,2R,4R)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate
Uniqueness
Tert-butyl (1S,2R,4R)-2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for targeted research and development efforts.
Properties
IUPAC Name |
tert-butyl (1S,2R,4R)-2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-4-5-10(13)8(6-9)7-14/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTCSFANLJGOCQ-AEJSXWLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H](C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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